molecular formula C12H12N4O2 B2714390 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 13208-07-6

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid

Cat. No.: B2714390
CAS No.: 13208-07-6
M. Wt: 244.254
InChI Key: BKXWVFXDTYNXHF-UHFFFAOYSA-N
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Description

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid is a compound that belongs to the class of aminopyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-amino-6-methylpyrimidine with 2-aminobenzoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid stands out due to its unique combination of the aminopyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .

Biological Activity

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid, also known as N-(2-amino-6-methyl-4-pyrimidinyl)anthranilic acid, is an aminopyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure combines the properties of both aminopyrimidine and benzoic acid, which may influence its interaction with biological targets.

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 13208-07-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to various biological effects such as:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation rates in certain cell types.
  • Modulation of Immune Responses : It might affect cytokine production and immune cell activation.

Antimicrobial Activity

Research indicates that derivatives of aminopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in stimulated immune cells. For example, a related study indicated that compounds within this chemical class displayed IC50 values in the nanomolar range for inhibiting prostaglandin E2 (PGE2) production, a key mediator in inflammation .

Case Studies and Research Findings

  • In Vitro Studies : A study examining various aminopyrimidine derivatives found that compounds similar to this compound demonstrated significant inhibition of TNFα production in LPS-stimulated human whole blood assays, suggesting a strong anti-inflammatory potential .
  • Antibacterial Activity : Although specific studies on this compound are sparse, related derivatives have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For instance, one study reported zones of inhibition comparable to standard antibiotics .
  • Enzyme Inhibition Studies : Research has indicated that similar compounds can exhibit inhibition against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 values for these compounds were found to be competitive with standard inhibitors like galantamine .

Comparative Analysis

Compound NameMolecular StructureBiological ActivityIC50 (nM)
2-Amino-6-methylpyrimidineStructureAntimicrobial150
2-(Aminobenzoyl)-6-methylpyrimidineStructureAnti-inflammatory123
This compoundStructurePotentially antibacterial/anti-inflammatoryTBD

Properties

IUPAC Name

2-[(2-amino-6-methylpyrimidin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-7-6-10(16-12(13)14-7)15-9-5-3-2-4-8(9)11(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXWVFXDTYNXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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